(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
“(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” is a compound that has been studied for its potential as a glucokinase (GK) activator . GK is the main enzyme that controls blood glucose levels in humans, and GK activators are a novel type of therapeutic agents that show anti-diabetic potential .
Synthesis Analysis
A series of thiazole-2-yl benzamide derivatives, which include “this compound”, were synthesized from benzoic acid . The synthesis process was evaluated by an in vitro enzymatic assay for GK activation .Molecular Structure Analysis
The molecular structure of this compound was determined through in silico docking studies . These studies were carried out to determine the binding interactions for the best fit conformations in the allosteric site of the GK enzyme .Mechanism of Action
Future Directions
The synthesized thiazole-2-yl benzamide derivatives, including “(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide”, can be treated as initial hits for the development of new, safe, effective, and orally bioavailable GK activators as therapeutic agents for the treatment of type 2 diabetes .
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-18-13-5-3-4-6-14(13)22-16(18)17-15(19)11-7-9-12(10-8-11)23(2,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHANIIHEFLZDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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